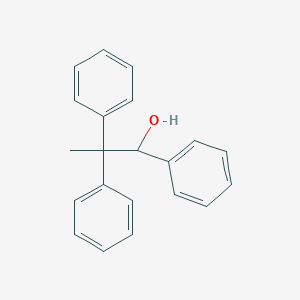
1,5-Bis(2,4-dinitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2,4-dinitrophenoxy)naphthalene is a chemical compound with the molecular formula C22H12N4O10 It is characterized by the presence of two 2,4-dinitrophenoxy groups attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis(2,4-dinitrophenoxy)naphthalene can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dihydroxynaphthalene with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The solvent and reagents are often recycled to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2,4-dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate or palladium on charcoal.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in the presence of a catalyst like palladium on charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,5-Bis(2,4-diaminophenoxy)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Bis(2,4-dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescence probe for detecting specific biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 1,5-Bis(2,4-dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, when used as a fluorescence probe, the compound undergoes photoinduced electron transfer (PET) upon binding to its target, resulting in a measurable fluorescence signal. This mechanism is particularly useful for detecting hydrogen sulfide (H2S) in biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(2,4-diaminophenoxy)naphthalene: A reduced form of the compound with amino groups instead of nitro groups.
2,6-Di(1H-inden-2-yl)naphthalene: A naphthalene derivative with indene groups.
2,6-Di((E)-styryl)naphthalene: A naphthalene derivative with styryl groups
Uniqueness
1,5-Bis(2,4-dinitrophenoxy)naphthalene is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful as a precursor for synthesizing other functionalized naphthalene derivatives and as a probe in fluorescence-based detection methods .
Propriétés
Numéro CAS |
6280-62-2 |
|---|---|
Formule moléculaire |
C22H12N4O10 |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
1,5-bis(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H12N4O10/c27-23(28)13-7-9-21(17(11-13)25(31)32)35-19-5-1-3-15-16(19)4-2-6-20(15)36-22-10-8-14(24(29)30)12-18(22)26(33)34/h1-12H |
Clé InChI |
SOWLXZPSWYDXFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


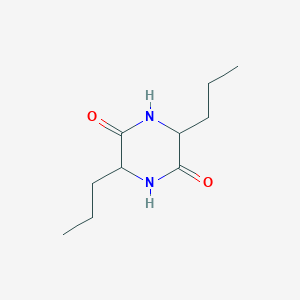
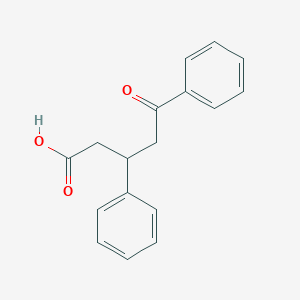
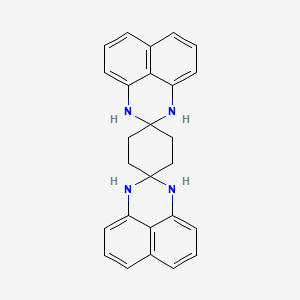
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)


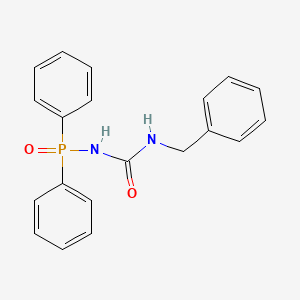
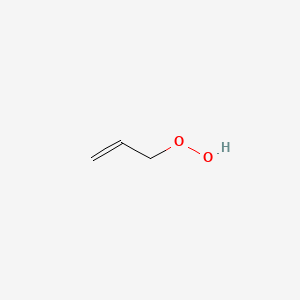

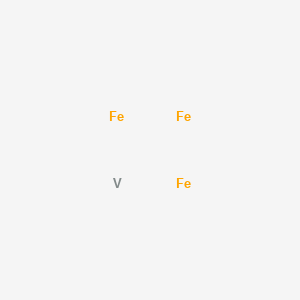
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
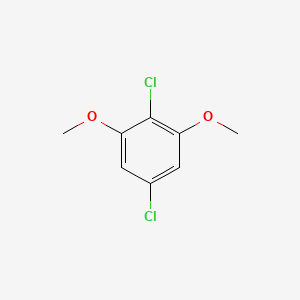
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
